Risedronate - 105462-24-6

Risedronate

Catalog Number: EVT-311863
CAS Number: 105462-24-6
Molecular Formula: C7H11NO7P2
Molecular Weight: 283.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risedronate is a synthetic aminobisphosphonate, a class of drugs known for their potent inhibition of bone resorption. [] It is classified as a third-generation bisphosphonate, characterized by a nitrogen-containing heterocyclic ring structure. [, ] In scientific research, risedronate serves as a valuable tool for studying bone metabolism, particularly the role of osteoclasts in bone resorption. Its high potency and specificity make it a key compound for investigating the pathogenesis of various bone diseases and evaluating potential therapeutic interventions.

Mechanism of Action

Risedronate's mechanism of action revolves around its high affinity for hydroxyapatite crystals, the primary mineral component of bone. [] This binding effectively targets risedronate to sites of active bone resorption, where it is internalized by osteoclasts, the cells responsible for bone breakdown. [] Once inside the osteoclast, risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). [] FPPS is a crucial component of the mevalonate pathway, responsible for the production of isoprenoid lipids essential for protein prenylation. [] By disrupting protein prenylation, risedronate impairs osteoclast function and survival, ultimately leading to reduced bone resorption. [, ]

Physical and Chemical Properties Analysis

Risedronate is a white to off-white powder that is slightly soluble in water. [] Its chemical structure features a pyridinyl group attached to a bisphosphonate moiety. [] The bisphosphonate group, containing two phosphonic acid groups, is responsible for its strong binding to hydroxyapatite. [] The nitrogen-containing pyridinyl group enhances its potency compared to earlier generation bisphosphonates. [, ] The unique structure and properties of risedronate contribute to its high potency, bone targeting specificity, and favorable pharmacokinetic profile.

Applications

a. Osteoporosis: Risedronate has been extensively investigated for its ability to prevent and treat postmenopausal osteoporosis. [, , , , , , ] Studies have demonstrated its efficacy in increasing bone mineral density, reducing the incidence of vertebral and nonvertebral fractures, [, , , , ] and improving bone strength. [] These findings have established risedronate as a cornerstone therapy for postmenopausal osteoporosis.

b. Glucocorticoid-Induced Osteoporosis: Risedronate has also been shown to be effective in preventing and treating glucocorticoid-induced osteoporosis, a common complication of long-term corticosteroid therapy. [, , ] Research has demonstrated its ability to mitigate the negative effects of glucocorticoids on bone metabolism, preserving bone mass and reducing fracture risk. [, , , ]

c. Other Bone Diseases: Risedronate has been explored as a potential treatment for other bone diseases, including Paget's disease of bone, [] osteogenesis imperfecta, [] and bone metastases. [] Studies have demonstrated its ability to reduce bone pain, normalize biochemical markers of bone turnover, and potentially inhibit tumor growth in bone. [, ]

d. Bone Regeneration: Risedronate has been investigated for its potential role in promoting bone regeneration. [, ] Studies suggest that its inhibition of bone resorption may create a favorable environment for bone formation, enhancing the healing process in fracture repair and other bone defects. [, ]

Future Directions

a. Optimization of Treatment Regimens: Research is ongoing to optimize risedronate treatment regimens, exploring less frequent dosing schedules and drug holidays to maximize efficacy and minimize potential long-term side effects. [, ]

b. Combination Therapies: Investigating the efficacy of risedronate in combination with other bone-active agents, such as anabolic agents or vitamin D analogs, holds promise for enhancing bone formation and achieving greater therapeutic benefits. [, ]

d. New Therapeutic Targets: Continued research into the mechanism of action of risedronate may lead to the identification of new therapeutic targets for developing novel bone-active agents. []

e. Drug Repurposing: Exploring the potential of risedronate as a therapeutic agent for other diseases, such as bacterial infections, is an emerging area of research. []

Alendronate

Compound Description: Alendronate, like risedronate, is a bisphosphonate medication primarily prescribed for the treatment and prevention of osteoporosis in postmenopausal women. [, , ] It functions by inhibiting bone resorption by osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures. []

Zoledronic Acid

Compound Description: Zoledronic acid is another potent bisphosphonate used to treat various bone diseases, including osteoporosis and metastatic bone cancer. [, , ] It is administered intravenously, typically once a year, making it a convenient option for patients struggling with medication adherence. [, ]

Relevance: Zoledronic acid and risedronate share the same mechanism of action, inhibiting bone resorption by targeting osteoclasts. [, , ] A study comparing the two drugs in preventing glucocorticoid-induced osteoporosis found zoledronic acid to be potentially more effective in increasing lumbar spine bone mineral density compared to daily oral risedronate. []

Etidronate

Compound Description: Etidronate is a first-generation bisphosphonate used to treat Paget's disease of bone, a condition characterized by abnormal bone remodeling. [] While it can also increase bone mineral density, it is less potent than later-generation bisphosphonates like risedronate. []

Raloxifene

Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) primarily prescribed for the prevention and treatment of osteoporosis in postmenopausal women. [, , ] It exerts its effects by selectively binding to estrogen receptors in different tissues, mimicking the beneficial effects of estrogen on bone while minimizing its effects on other tissues like the breast and uterus. [, ]

Relevance: Unlike risedronate, which directly inhibits osteoclast activity, raloxifene works through a distinct mechanism involving estrogen receptors. [, , ] Both drugs are used to treat osteoporosis in postmenopausal women, and studies comparing their efficacy and side effects are ongoing. [, ]

Teriparatide

Compound Description: Teriparatide is a synthetic form of parathyroid hormone, a naturally occurring hormone that regulates calcium and phosphate levels in the body. [] Unlike bisphosphonates, teriparatide stimulates bone formation by activating osteoblasts, making it a bone-building agent. []

Denosumab

Compound Description: Denosumab is a monoclonal antibody that inhibits the RANK ligand (RANKL), a protein essential for the formation and activity of osteoclasts. [] By blocking RANKL, denosumab effectively inhibits bone resorption and is used to treat osteoporosis and other bone diseases. []

Relevance: While both denosumab and risedronate ultimately reduce bone resorption, they achieve this through distinct mechanisms. [] Denosumab targets the RANKL pathway, while risedronate directly inhibits osteoclast activity. [] Both drugs demonstrate efficacy in treating osteoporosis, and clinical trials continue to compare their effectiveness and safety profiles. []

Calcitonin

Compound Description: Calcitonin is a hormone produced by the thyroid gland that helps regulate calcium levels in the blood. [, ] Synthetic forms of calcitonin are used to treat osteoporosis by inhibiting bone resorption and reducing the risk of fractures. [, ]

Menatetrenone (Vitamin K2)

Compound Description: Menatetrenone, also known as vitamin K2, plays a vital role in bone metabolism by activating osteocalcin, a protein involved in bone mineralization. [, ] It is often used in combination with vitamin D to enhance bone health and reduce fracture risk, particularly in individuals with osteoporosis. [, ]

Relevance: While risedronate focuses on reducing bone resorption, menatetrenone promotes bone mineralization, offering a complementary approach to improving bone health. [, ] Studies suggest that combining these agents might result in synergistic effects on bone mineral density and fracture risk reduction, especially in patients with Alzheimer's disease. []

1α,25-Dihydroxyvitamin D3 (Calcitriol)

Compound Description: 1α,25-Dihydroxyvitamin D3, also known as calcitriol, is the active form of vitamin D in the body. [] It plays a crucial role in calcium absorption and bone mineralization, and pharmaceutical formulations are used to treat various conditions, including osteoporosis. []

Properties

CAS Number

105462-24-6

Product Name

Risedronic Acid

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid

Molecular Formula

C7H11NO7P2

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Solubility

Miscible in water. /Estimated/
1.04e+01 g/L

Synonyms

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.